1,2,5-Trifluoro-4-iodo-3-methoxybenzene
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Overview
Description
1,2,5-Trifluoro-4-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H4F3IO. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine, one by iodine, and one by a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trifluoro-4-iodo-3-methoxybenzene typically involves multi-step organic reactions. One common method includes the electrophilic aromatic substitution of a fluorinated benzene derivative. The reaction conditions often require the presence of a strong acid catalyst and controlled temperatures to ensure the selective substitution of the iodine and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trifluoro-4-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or methoxylated benzene derivatives .
Scientific Research Applications
1,2,5-Trifluoro-4-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2,5-Trifluoro-4-iodo-3-methoxybenzene exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can facilitate its incorporation into larger molecular frameworks. The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall behavior in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrafluoro-3-iodo-6-methoxybenzene: Similar structure but with an additional fluorine atom.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains three iodine atoms instead of one.
Uniqueness
1,2,5-Trifluoro-4-iodo-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties. The combination of fluorine, iodine, and methoxy groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H4F3IO |
---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1,2,5-trifluoro-4-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H4F3IO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3 |
InChI Key |
UQNIDFXNJDRZQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1I)F)F)F |
Origin of Product |
United States |
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